molecular formula C20H17NO4 B5144988 methyl 2-(3-methoxynaphthalene-2-amido)benzoate CAS No. 418790-73-5

methyl 2-(3-methoxynaphthalene-2-amido)benzoate

Cat. No.: B5144988
CAS No.: 418790-73-5
M. Wt: 335.4 g/mol
InChI Key: JAILKUBDKLZDBW-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxynaphthalene-2-amido)benzoate is an organic compound with the molecular formula C20H17NO4 and a molecular weight of 3354 g/mol This compound is characterized by its unique structure, which combines a methoxynaphthalene moiety with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methoxynaphthalene-2-amido)benzoate typically involves the reaction of 3-methoxynaphthalene-2-amine with methyl 2-bromobenzoate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxynaphthalene-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-(3-methoxynaphthalene-2-amido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxynaphthalene-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxynaphthalene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Methyl 2-(3-methoxynaphthalene-2-amido)benzoate can be compared with other similar compounds, such as:

    Methyl 3-methoxy-2-(2-naphthylmethyl)benzoate: Similar structure but different substitution pattern.

    Methyl 2-(3-fluorobenzamido)benzoate: Contains a fluorine atom instead of a methoxy group.

    Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate: Contains a quinazoline moiety instead of a naphthalene moiety.

Properties

IUPAC Name

methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-18-12-14-8-4-3-7-13(14)11-16(18)19(22)21-17-10-6-5-9-15(17)20(23)25-2/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAILKUBDKLZDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186543
Record name Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418790-73-5
Record name Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418790-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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